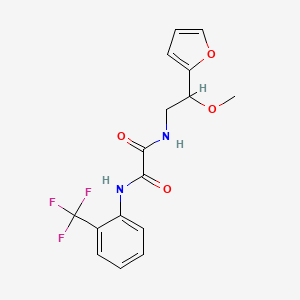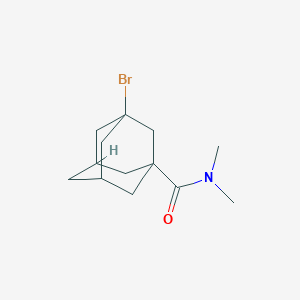
3-bromo-N,N-dimethyladamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N,N-dimethyladamantane-1-carboxamide (3-Bromo-DMAC) is a versatile organic compound that is found in a variety of applications in the chemical and pharmaceutical industries. It is a versatile compound that can be used as a starting material for various synthetic processes and has a wide range of applications in the synthesis of small molecules and drugs. 3-Bromo-DMAC is also known as an anti-inflammatory agent and has been studied for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
3-Bromo-DMAC has been studied extensively for its potential therapeutic applications and has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in preclinical studies to investigate the effects of inflammation, cancer, and oxidative stress on the body. In addition, 3-Bromo-DMAC has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Mecanismo De Acción
The exact mechanism of action of 3-Bromo-DMAC is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 3-Bromo-DMAC has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
In preclinical studies, 3-Bromo-DMAC has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In animal models, 3-Bromo-DMAC has been found to reduce inflammation in the brain, reduce tumor growth, and protect against oxidative stress. In addition, 3-Bromo-DMAC has been found to reduce the production of pro-inflammatory cytokines and leukotrienes, and to reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Bromo-DMAC in laboratory experiments has several advantages and limitations. One advantage is that 3-Bromo-DMAC is a relatively non-toxic compound, which makes it suitable for use in laboratory experiments. In addition, 3-Bromo-DMAC is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, the use of 3-Bromo-DMAC in laboratory experiments is limited by the fact that it is not approved for use in humans, and thus cannot be used for clinical studies.
Direcciones Futuras
The potential therapeutic applications of 3-Bromo-DMAC are still being explored. Future research should focus on the development of more effective and safe formulations of 3-Bromo-DMAC for use in clinical studies. In addition, further research is needed to investigate the potential of 3-Bromo-DMAC in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Finally, further research is needed to better understand the exact mechanism of action of 3-Bromo-DMAC and to explore its potential applications in other areas, such as cancer and oxidative stress.
Métodos De Síntesis
3-Bromo-DMAC can be synthesized via a variety of methods, including the reaction of 3-bromo-1,2-dimethyladamantane with acetic anhydride in the presence of pyridine. The reaction is conducted at room temperature for several hours, and the product is purified by column chromatography. The synthesis of 3-Bromo-DMAC has also been reported using a Grignard reaction, in which 3-bromo-1,2-dimethyladamantane is reacted with an alkyl halide in the presence of a catalyst. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
3-bromo-N,N-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-15(2)11(16)12-4-9-3-10(5-12)7-13(14,6-9)8-12/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOZQYKVBDMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12CC3CC(C1)CC(C3)(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,N-dimethyladamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

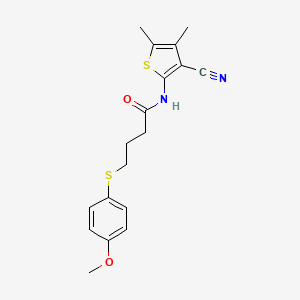
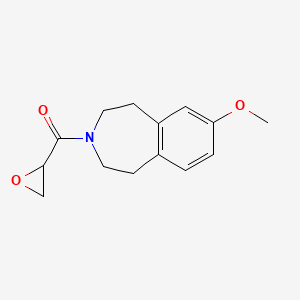
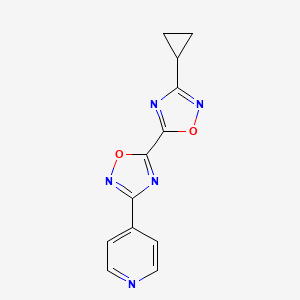

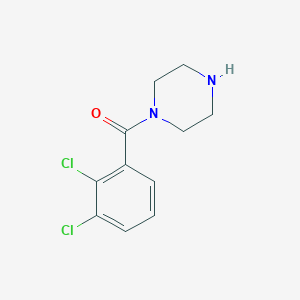
![Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2792266.png)
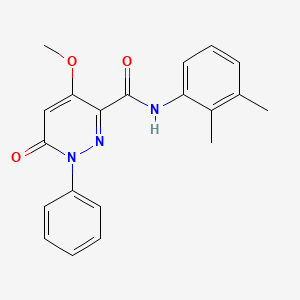
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2792269.png)
![4-[(3-Fluorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2792270.png)
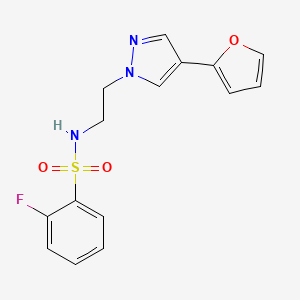
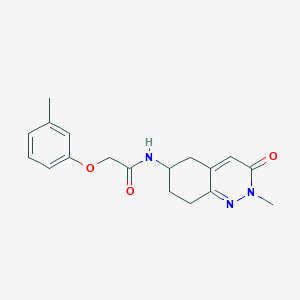
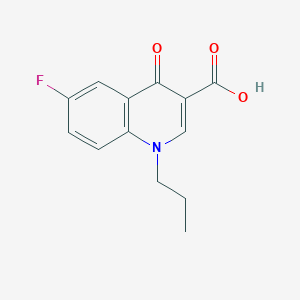
![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)
